3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Description
3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a bicyclic carboxylic acid derivative featuring a carbamoyl substituent at the 3-position of the norbornene (bicyclo[2.2.1]hept-5-ene) scaffold.
The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives typically involves Diels-Alder reactions between cyclopentadiene and acrylic acid derivatives. For instance, bicyclo[2.2.1]hept-5-en-2-carboxylic acid is synthesized via cycloaddition of cyclopentadiene (monomerized from dicyclopentadiene) and acrylic acid . Subsequent functionalization at the 3-position, such as the introduction of the 2-isopropylanilino carbamoyl group, likely proceeds through amidation or carbamate-forming reactions.
Properties
IUPAC Name |
3-[(2-propan-2-ylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-10(2)13-5-3-4-6-14(13)19-17(20)15-11-7-8-12(9-11)16(15)18(21)22/h3-8,10-12,15-16H,9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCRQGEQGKYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198366 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common method involves the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with aniline derivatives under specific conditions. The reaction is often catalyzed by acids such as sulfuric acid and may require sonication to proceed efficiently . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles. .
Scientific Research Applications
3-[(2-ISOPROPYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on substituent addition to bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C₈H₁₀O₂).
†Assumed based on core structure and hydrochloride addition.
‡Assumed from molecular formula in .
Key Comparative Insights
Solubility and Polarity :
- The hydrochloride salt derivative () exhibits higher aqueous solubility compared to the neutral carbamoyl analogs due to ionic character .
- The tetrahydrofuranmethoxy-substituted compound () is more lipophilic, favoring organic solvents, while the pyridinylmethyl analog () may display moderate polarity due to its heteroaromatic ring .
Reactivity and Stability: The allylamino derivative () contains a reactive allyl group, which may participate in radical or electrophilic addition reactions, limiting its stability under harsh conditions . Ester derivatives (e.g., ethyl ester in ) are prone to hydrolysis under acidic or basic conditions, unlike the stable carboxamide group in the target compound .
Biological and Industrial Applications :
- The pyridinylmethyl carbamoyl group () could enhance bioactivity via interactions with enzymatic active sites, as pyridine derivatives are common in pharmaceuticals .
- Chlorinated derivatives (e.g., hexachloro dibutyl ester in ) exhibit increased environmental persistence and toxicity, limiting their utility compared to less halogenated analogs .
Hazard Profiles: The pyridinylmethyl compound () is classified as an irritant (Xi), highlighting handling precautions distinct from non-irritating analogs like the dipropylcarbamoyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
